Product packaging for 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile(Cat. No.:CAS No. 4910-06-9)

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile

Cat. No.: B13797571
CAS No.: 4910-06-9
M. Wt: 254.12 g/mol
InChI Key: VNGBEYAOVIWICC-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile (CAS 4910-06-9) is an aromatic organic compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal and organic chemistry research. Its key structural feature is the phenolic hydroxyl group shielded by a bulky tert-butyl group, making it a close analogue of the common synthetic antioxidant butylated hydroxytoluene (BHT) . This BHT-like architecture is prized for its potential to confer antioxidant and radical scavenging properties to more complex molecules. Researchers have utilized this compound as a key precursor in the aldol synthesis of novel flavanones and chalcones designed to mimic the antioxidant activity of BHT . These synthetic derivatives are of significant interest for studying antioxidant mechanisms, such as the ability to scavenge the stable free radical DPPH and inhibit lipid peroxidation . Furthermore, benzonitrile derivatives similar to this compound are employed in developing pharmaceuticals, as evidenced by its use in synthetic routes toward potential URAT1 inhibitors for treating hyperuricemia and gout . The compound has a predicted density of 1.44 g/cm³ and a boiling point of 285.9°C at 760 mmHg . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B13797571 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile CAS No. 4910-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4910-06-9

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-5-tert-butyl-4-hydroxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-5,14H,1-3H3

InChI Key

VNGBEYAOVIWICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C#N)Br)O

Origin of Product

United States

Advanced Structural Investigations and Spectroscopic Characterization of the Chemical Compound

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources indicates that a single-crystal X-ray diffraction study for 3-bromo-5-tert-butyl-4-hydroxybenzonitrile has not been formally reported in peer-reviewed literature. Consequently, precise experimental data on its solid-state conformation, crystal packing, unit cell parameters, and specific intermolecular interactions (such as hydrogen bond distances and angles) are not available.

Detailed Analysis by Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups present in this compound. The vibrational modes are characteristic of specific bonds and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the principal functional groups. A broad and strong absorption band is expected in the region of 3500–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. The nitrile (C≡N) group presents a sharp and distinct absorption of medium intensity in the 2240–2220 cm⁻¹ range, a key diagnostic peak for this class of compounds. Strong peaks observed around 2960 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretching of the methyl groups within the tert-butyl substituent. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600–1450 cm⁻¹ region. A characteristic absorption for the tert-butyl group, arising from symmetric C-H bending (umbrella mode), is found near 1365 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 650–550 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The spectrum would be expected to show a strong signal for the symmetric stretching of the benzene (B151609) ring and a prominent band for the C≡N stretch, confirming the FT-IR data.

The expected vibrational frequencies and their assignments are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
StretchingPhenolic O-H3500 - 3200 (Broad, Strong)
StretchingAromatic C-H3100 - 3000 (Medium)
StretchingAliphatic C-H (tert-butyl)~2960 (Strong)
StretchingNitrile C≡N2240 - 2220 (Sharp, Medium)
StretchingAromatic C=C1600 - 1450 (Multiple, Medium)
Bendingtert-Butyl C-H (Umbrella)~1365 (Strong)
StretchingC-O~1200 (Strong)
BendingAromatic C-H (Out-of-plane)900 - 700 (Medium-Strong)
StretchingC-Br650 - 550 (Medium)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Solution-State Structural Elucidation

High-resolution NMR spectroscopy is the definitive method for establishing the molecular structure of this compound in solution, confirming the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear and unambiguous proton count and connectivity. A prominent singlet integrating to nine protons is observed at approximately δ 1.4 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region displays two distinct signals, each integrating to one proton. These signals appear as doublets due to meta-coupling (⁴JHH ≈ 2-3 Hz) with each other. The proton ortho to the bromine and meta to the nitrile is expected around δ 7.7 ppm, while the proton ortho to the nitrile and meta to the bromine is expected slightly upfield around δ 7.6 ppm. The phenolic hydroxyl proton (OH) appears as a broad singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows all eleven unique carbon atoms. The nitrile carbon (C≡N) is observed around δ 118 ppm. The carbons of the tert-butyl group appear at approximately δ 35 ppm (quaternary) and δ 30 ppm (methyls). The six aromatic carbons have distinct chemical shifts: C-OH at ~δ 155 ppm, C-tert-butyl at ~δ 145 ppm, C-CN at ~δ 110 ppm, and C-Br at ~δ 115 ppm, with the remaining two aromatic C-H carbons resonating in the δ 130-135 ppm range.

¹H NMR Data
Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.7Doublet (d)1HAromatic CH (H-2/6)
~7.6Doublet (d)1HAromatic CH (H-2/6)
variableBroad Singlet (br s)1HOH
~1.4Singlet (s)9H-C(CH ₃)₃
¹³C NMR Data
Chemical Shift (δ ppm) Assignment
~155C -OH (C-4)
~145C -C(CH₃)₃ (C-5)
~135Aromatic C H
~130Aromatic C H
~118C ≡N
~115C -Br (C-3)
~110C -CN (C-1)
~35-C (CH₃)₃
~30-C(C H₃)₃

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns, particularly with tandem mass spectrometry (MS/MS).

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at m/z 253 (for the C₁₁H₁₂⁷⁹BrNO⁺ ion) and m/z 255 (for the C₁₁H₁₂⁸¹BrNO⁺ ion). miamioh.edu This distinctive 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Fragmentation Pathway: The primary fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This is a highly favorable process as it results in the formation of a stable tertiary carbocation adjacent to the aromatic ring. This fragmentation gives rise to a prominent isotopic pair of fragment ions at m/z 238 and 240. Further fragmentation of this ion can occur through the loss of hydrogen cyanide (HCN, 27 Da) or the bromine radical. Another significant fragmentation pathway observed in related bromophenols is the loss of the bromine radical (•Br, 79 or 81 Da) directly from the molecular ion, which would yield an ion at m/z 174. nih.gov

m/z (Isotopic Pair)Proposed Fragment IonFragment Loss
253 / 255[M]⁺-
238 / 240[M - CH₃]⁺•CH₃
174[M - Br]⁺•Br

Reactivity Profiles and Reaction Mechanisms of the Chemical Compound

Investigations into Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) on the 3-bromo-5-tert-butyl-4-hydroxybenzonitrile ring is primarily governed by the powerfully activating hydroxyl group. This group strongly directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1). However, these positions are already occupied by the bromine, tert-butyl, and nitrile groups, respectively.

The ultimate regioselectivity is heavily influenced by steric hindrance. The C6 position is flanked by the extremely bulky tert-butyl group, while the C2 position is adjacent to the smaller bromine atom. Consequently, electrophilic attack is more likely to occur at the C2 position, which is sterically more accessible. Reactions like nitration on similarly substituted phenols demonstrate that substitution on highly crowded rings is feasible, though reaction rates are often diminished. acs.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionAdjacent GroupsSteric HindranceElectronic ActivationPredicted Outcome
C2-Br, -HModerateFavored by -OH (para), -tBu (para), -Br (ortho)Major Product
C6-tBu, -HHighFavored by -OH (ortho), -tBu (ortho), -Br (para)Minor Product or Not Formed

Exploration of Nucleophilic Reactions at the Nitrile Moiety

The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. The primary reactions of this moiety are hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, typically via a carboxamide intermediate, under either acidic or basic conditions. znaturforsch.comrsc.org The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon. The reaction rate is sensitive to both electronic and steric effects. acs.org In this compound, the strong electron-withdrawing nature of the nitrile group is somewhat offset by the electron-donating hydroxyl group. However, the steric hindrance imposed by the ortho-bromo substituent can impede the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to less hindered benzonitriles. researchgate.netarkat-usa.org Studies on the hydrolysis of substituted benzonitriles in sulfuric acid show that the mechanism can shift from rate-determining nucleophilic attack to rate-determining protonation depending on the acid concentration and the nature of the ring substituents. znaturforsch.com

Reduction: Nitriles are readily reduced to primary amines using a variety of reagents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane (B79455) complexes. organic-chemistry.orgnih.gov The general mechanism involves the addition of hydride ions to the carbon-nitrogen triple bond. While the steric environment around the nitrile group in this compound is constrained by the ortho-bromo group, many reducing agents, such as boranes or LiAlH₄, are small enough to access the reaction site. researchgate.net The electronic nature of the aromatic ring can influence the reaction's speed, with electron-withdrawing groups sometimes accelerating the reduction. nih.gov Selective reduction of nitriles in the presence of other functional groups is an important consideration in synthesis. calvin.edu

Table 2: Common Reagents for Nucleophilic Reactions at the Nitrile Group

ReactionReagents and ConditionsProductPotential Steric Influence
Acid HydrolysisH₂SO₄/H₂O, heatCarboxylic AcidSlowed rate
Base HydrolysisNaOH/H₂O, heatCarboxylate SaltSlowed rate
Reduction1. LiAlH₄, THF; 2. H₂OPrimary AmineModerate
ReductionH₂, Pd/C, pressurePrimary AmineModerate

Mechanisms of Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group can act as a nucleophile or a proton donor. Its reactivity is significantly modulated by the two bulky ortho substituents (bromo and tert-butyl).

O-Alkylation: The formation of an ether from the phenolic hydroxyl group, typically via the Williamson ether synthesis, involves the initial deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide in an Sɴ2 reaction. For this compound, the steric bulk from the ortho-bromo and ortho-tert-butyl groups severely shields the oxygen atom. This steric hindrance makes it difficult for the alkyl halide to approach the oxygen for the substitution reaction, thereby decreasing the reaction rate significantly. This effect is well-documented for other 2,6-disubstituted phenols, such as 2,6-di-tert-butylphenol, which are known to be difficult to alkylate under standard conditions. lp.edu.uaresearchgate.net

O-Acylation (Esterification): The reaction of the phenol with an acylating agent like an acid chloride or anhydride (B1165640) yields an ester. This reaction also involves nucleophilic attack by the phenolic oxygen on the carbonyl carbon of the acylating agent. Similar to O-alkylation, this process is highly susceptible to steric hindrance. nih.gov The ortho substituents on the benzonitrile ring create a crowded environment around the hydroxyl group, making direct esterification challenging. mdpi.com High yields for the esterification of sterically hindered phenols often require specialized catalysts or more reactive acylating agents to overcome the high activation energy barrier imposed by steric repulsion. organic-chemistry.org

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence at a position ortho to the hydroxyl group and adjacent to an open ring position has a profound impact on the molecule's reactivity.

Impact on EAS: As discussed in section 4.1, the tert-butyl group at C5 sterically shields the adjacent C6 position. This makes the C2 position, which is next to the smaller bromine atom, the kinetically favored site for electrophilic attack, thereby controlling the regioselectivity of the reaction.

Impact on Hydroxyl Group Reactivity: The most significant effect of the ortho-tert-butyl and ortho-bromo groups is the creation of a sterically shielded "pocket" around the phenolic -OH group. This shielding dramatically reduces the nucleophilicity of the oxygen atom and its accessibility to reagents. As a result, reactions like O-alkylation and O-acylation are substantially slower than for unhindered phenols. This steric protection is also the basis for the antioxidant properties of many hindered phenols, as it stabilizes the corresponding phenoxyl radical.

Mechanistic Studies of Oxidation and Reduction Processes Involving the Chemical Compound

Oxidation: Sterically hindered phenols are well-known for their antioxidant properties, which stem from their ability to be oxidized to stable phenoxyl radicals. mdpi.com The oxidation of this compound likely proceeds via a one-electron oxidation to form a phenoxyl radical. The mechanism involves the abstraction of the hydrogen atom from the hydroxyl group.

The resulting radical is stabilized by two key factors:

Resonance Delocalization: The unpaired electron can be delocalized into the aromatic ring.

Steric Shielding: The bulky ortho-tert-butyl and bromo groups physically protect the radical center, preventing dimerization and other radical-terminating reactions that are common for less hindered phenoxyl radicals. acs.orgacs.org

Electrochemical studies, such as cyclic voltammetry, on similar hindered phenols show that they undergo irreversible oxidation at relatively high potentials. tandfonline.comtandfonline.com This oxidation can lead to the formation of quinone-type derivatives under more forceful conditions. researchgate.net

Table 3: Oxidation Potentials of Selected Phenolic Compounds

CompoundOxidation Potential (V)Notes
2,6-di-tert-butyl-4-methylphenol (BHT)+0.96 to +1.30Irreversible oxidation on a glassy carbon electrode. tandfonline.com
α-Tocopherol (Vitamin E)+0.4Represents a more easily oxidized phenol. tandfonline.com
Phenol~1.8Highly dependent on conditions; often leads to electrode fouling. mdpi.com

Reduction: Beyond the reduction of the nitrile group to an amine (Section 4.2), the aromatic ring itself can be reduced. However, this typically requires harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). These conditions would likely reduce the nitrile group as well and could potentially cause debromination. Therefore, selective reduction of the ring in the presence of the other functional groups would be exceptionally difficult to achieve.

Theoretical and Computational Chemistry Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and structural properties of molecules. For a compound like 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile, DFT calculations would typically be employed to predict its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations would provide insights into the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the tert-butyl, hydroxyl, nitrile, and bromine substituents.

Furthermore, DFT is instrumental in elucidating the electronic structure. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated, highlighting regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity and intermolecular interactions.

While specific DFT studies on this compound are not readily found in the literature, the methodologies are well-established. For instance, studies on similar benzonitrile (B105546) derivatives often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. Such calculations could also be used to predict spectroscopic properties, including infrared (IR) and Raman vibrational frequencies, and UV-Visible electronic absorption spectra, which are invaluable for the experimental characterization of the compound.

Below is a table of computed properties for this compound available from public databases, which are typically derived from computational models.

PropertyValue
Molecular Weight254.12 g/mol
XLogP33.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass253.01023 g/mol
Monoisotopic Mass253.01023 g/mol
Topological Polar Surface Area33 Ų
Heavy Atom Count14
Complexity250

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for performing a detailed conformational analysis. While the benzene ring itself is rigid, the tert-butyl group and the hydroxyl group have rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Moreover, MD simulations are exceptionally well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate how these molecules interact with each other in a condensed phase. This would reveal information about potential hydrogen bonding involving the hydroxyl group and the nitrile group, as well as van der Waals interactions. Understanding these interactions is key to predicting the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

In a broader context, MD simulations could also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. This would provide insights into its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a set of molecules with their biological activity or physical properties, respectively. In the context of this compound, if a series of analogous compounds with known activities or properties were available, a QSAR or QSPR study could be undertaken.

For a QSAR study, a range of molecular descriptors for this compound and its analogues would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Similarly, a QSPR study would follow the same principles but would aim to predict physical properties like boiling point, solubility, or toxicity. The development of robust QSAR and QSPR models relies on the availability of a diverse and high-quality dataset of compounds and their corresponding experimental data.

Molecular Docking and Ligand-Target Interaction Prediction in In Silico Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). If this compound were being investigated for potential biological activity, molecular docking would be a critical step in the in silico analysis.

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of a target protein. Docking algorithms explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. The results can provide a plausible binding mode and a prediction of the strength of the interaction.

A detailed analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent analogues.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactivity in various chemical transformations. By using methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Characterizing the transition state is key to understanding the kinetics of a reaction, as its energy determines the activation energy barrier. Computational methods can be used to calculate the geometry and vibrational frequencies of the transition state, confirming that it is a first-order saddle point on the potential energy surface.

By elucidating the step-by-step mechanism of a reaction involving this compound, computational modeling can provide insights that are often difficult to obtain through experimental means alone. This can aid in optimizing reaction conditions and in the design of new synthetic routes.

Investigation of Biological Activity and Molecular Interactions in Pre Clinical Research Models

Exploration of Enzyme Inhibition Mechanisms by the Chemical Compound or its Analogues

The primary mechanism of enzyme inhibition by analogues of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile, such as the widely studied herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), involves the disruption of photosynthetic processes. nih.govethz.chherts.ac.uk These phenolic benzonitriles are recognized as potent inhibitors of Photosystem II (PSII), a critical enzyme complex in the photosynthetic electron transport chain. nih.gov Their inhibitory action occurs by binding to the quinone binding pocket of the D1 protein within the PSII complex. nih.gov This binding event blocks electron flow, thereby inhibiting photosynthesis and leading to the accumulation of reactive oxygen species, which causes rapid cell death in plants. researchgate.net

In addition to their effects on photosynthesis, related compounds have been shown to inhibit other key enzymes. At micromolar concentrations, Bromoxynil has been observed to inhibit malate- and succinate-dependent respiration in intact mitochondria. researchgate.net This is achieved not by affecting the dehydrogenases directly, but likely by acting as an inhibitor of the dicarboxylate carrier, which transports essential substrates across the mitochondrial membrane. researchgate.net Furthermore, some studies indicate that Bromoxynil can depolarize the plasma membrane by inhibiting the electrogenic proton pump. researchgate.net The general class of organic nitriles can also decompose in vivo to produce cyanide ions, which are well-known inhibitors of cytochrome c oxidase in the mitochondrial electron transport chain, disrupting aerobic ATP production. nih.gov

Analogues of Bromoxynil have been synthesized to explore different inhibition potencies. For instance, pyridine (B92270) and pyridine-N-oxide analogues also function as PSII inhibitors and have demonstrated greater potency than Bromoxynil in certain plant species. nih.gov

Modulation of Specific Biochemical Pathways and Signaling Cascades by Related Structures

Phenolic compounds related to this compound can significantly modulate various biochemical and signaling pathways. A notable example is the compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), which has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.gov This activation is mediated through the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein kinase B (Akt), key components of the MAPK and PI3K/Akt signaling cascades, respectively. nih.govmdpi.com The Nrf2/HO-1 pathway is a critical cytoprotective mechanism that defends cells against oxidative stress. nih.gov

The primary herbicidal action of the related compound Bromoxynil is the direct inhibition of the photosynthetic pathway, a fundamental biochemical process in plants. ethz.ch By blocking electron transport in Photosystem II, it effectively shuts down the production of energy and reducing power (ATP and NADPH) necessary for carbon fixation. nih.gov

Furthermore, studies on Bromoxynil's effects on mitochondria indicate a modulation of cellular respiration pathways. By inhibiting the dicarboxylate carrier, it disrupts the Tricarboxylic Acid (TCA) cycle by limiting the transport of key intermediates like malate (B86768) and succinate (B1194679) into the mitochondrial matrix. researchgate.net This interference with mitochondrial function can lead to a decrease in cellular energy production and trigger cell death pathways. At higher concentrations, Bromoxynil can also act as a mild uncoupler of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and further impairing ATP synthesis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses in In Vitro Systems

Structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the phenolic benzonitrile (B105546) scaffold influence biological activity. Research comparing Bromoxynil to its synthetic analogues has provided clear insights into the structural requirements for its herbicidal effects. nih.gov

A study evaluating pyridine, pyrimidine, and pyridine-N-oxide analogues of Bromoxynil revealed significant differences in their potency as Photosystem II (PSII) inhibitors. The pyridine and pyridine-N-oxide analogues were found to be more potent herbicides than Bromoxynil against certain weed species. nih.gov Molecular docking simulations suggest that these variations in efficacy are due to differences in binding within the D1 protein pocket of PSII. The pyridine analogue, for example, is predicted to form a stronger hydrogen bond within the binding site compared to Bromoxynil, leading to enhanced inhibitory activity. nih.gov

The following table summarizes the comparative herbicidal efficacy of Bromoxynil and its analogues on a specific weed species.

CompoundAnalogue TypeEfficacy vs. Amaranthus retroflexus
BromoxynilBenzonitrileStandard
Pyridine AnaloguePyridineMore Potent
Pyridine-N-oxide AnaloguePyridineMore Potent
Pyrimidine AnaloguePyrimidineLeast Potent

SAR studies on other phenolic compounds have also elucidated key structural features for different biological activities. For phenolic acids, an increase in the number of hydroxyl and methoxy (B1213986) groups on the aromatic ring generally leads to increased antioxidant properties. nih.gov However, this same structural modification tends to cause a slight decrease in antimicrobial efficacy, highlighting the distinct structural requirements for different biological endpoints. nih.gov The position of substituents is also crucial; for instance, ortho-dihydroxy groups on an aromatic ring typically confer higher antioxidant activity than a single hydroxyl group. nih.gov

Mechanistic Investigations of Antioxidant Potential of Phenolic Benzonitriles

Phenolic benzonitriles, as part of the broader class of phenolic compounds, exhibit significant antioxidant potential. nih.govnih.gov The primary mechanism underlying their antioxidant activity is their ability to scavenge free radicals, such as reactive oxygen species (ROS), which are implicated in oxidative stress. jscholarpublishers.com This radical-scavenging action is chiefly attributed to the phenolic hydroxyl (-OH) group. nih.govnih.gov

The antioxidant mechanism can proceed through several pathways, with the most common being hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govnih.gov In the HAT mechanism, the phenolic compound donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is resonance-stabilized by the aromatic ring, preventing the propagation of radical chain reactions. nih.gov The presence of electron-donating groups on the ring, such as the tert-butyl group, can further stabilize this radical and enhance antioxidant activity. nih.gov

Computational and kinetic studies on bromophenols have identified formal hydrogen atom transfer (f-HAT) as the predominant pathway for scavenging hydroperoxyl radicals in both polar and lipid environments. nih.gov The structural configuration of phenolic benzonitriles, featuring both hydroxyl and bromine substituents on the aromatic ring, enhances their radical scavenging capabilities. nih.gov

The effectiveness of phenolic compounds as antioxidants is often quantified by their IC₅₀ values (the concentration required to scavenge 50% of a specific radical, like DPPH or ABTS). A lower IC₅₀ value indicates higher antioxidant potency. nih.gov

Compound TypeAntioxidant MechanismKey Structural Features
Phenolic BenzonitrilesRadical Scavenging (HAT, SET)Phenolic hydroxyl group, Aromatic ring
BromophenolsFormal Hydrogen Atom Transfer (f-HAT)Hydroxyl and bromine groups
Tert-butylated PhenolsRadical ScavengingPhenolic hydroxyl and tert-butyl groups

Assessment of Antimicrobial Activity in Laboratory Microbial Models

Phenolic compounds, including structures related to this compound, are known to possess broad-spectrum antimicrobial properties. nih.govmdpi.com Their activity has been demonstrated against a range of laboratory microbial models, including Gram-positive and Gram-negative bacteria, as well as fungi like yeasts and molds. sciepub.comresearchgate.net

The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell integrity and metabolism. researchgate.net These compounds can interact with the cell membrane through hydrogen bonding, leading to increased permeability and leakage of intracellular components. nih.govresearchgate.net This damage to the cell membrane disrupts critical functions such as nutrient transport and energy generation. Furthermore, phenolic compounds can inactivate essential cellular enzymes, further inhibiting microbial growth. researchgate.net

Phenolic extracts have shown efficacy against nosocomial, multi-drug resistant organisms. sciepub.com For example, studies have documented the antibacterial effects of various phenolic compounds against clinically relevant strains such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. sciepub.comresearchgate.net The minimum inhibitory concentrations (MICs) for these compounds can vary widely depending on the specific chemical structure and the target microorganism. For example, the MIC for caffeic acid against S. aureus strains has been reported in the range of 256 µg/mL to 1024 µg/mL. mdpi.com

The following table provides examples of microbial strains susceptible to phenolic compounds.

Microbial StrainTypeRelevance
Staphylococcus aureusGram-positive bacteriumNosocomial infections, MRSA
Pseudomonas aeruginosaGram-negative bacteriumOpportunistic pathogen
Escherichia coliGram-negative bacteriumCommon laboratory model
Candida albicansYeast (Fungus)Opportunistic fungal pathogen
Bacillus subtilisGram-positive bacteriumCommon laboratory model

Analysis of Molecular Target Binding and Receptor Interactions

The biological activity of this compound and its analogues is defined by their specific interactions with molecular targets. The most well-characterized interaction for the related herbicide Bromoxynil is its binding to the D1 protein of the Photosystem II (PSII) complex in plants. nih.gov

Molecular docking simulations have provided detailed insights into this interaction. Bromoxynil and its analogues fit into a specific quinone-binding pocket on the D1 protein. nih.gov The binding is stabilized by non-covalent interactions, including hydrogen bonds. The efficacy of different analogues as PSII inhibitors is directly related to the strength and nature of this binding. For instance, a pyridine analogue of Bromoxynil is thought to be a more potent herbicide because it can form a stronger hydrogen bond within the D1 binding pocket compared to the parent compound. nih.gov This enhanced binding leads to more effective inhibition of the photosynthetic electron transport chain.

Beyond PSII, related structures have been shown to interact with other molecular targets. Studies on isolated mitochondria suggest that Bromoxynil acts as an inhibitor of the dicarboxylate carrier. researchgate.net This protein is responsible for transporting dicarboxylates like malate and succinate across the inner mitochondrial membrane. By binding to and inhibiting this carrier, Bromoxynil disrupts the supply of substrates to the TCA cycle, thereby affecting cellular respiration. researchgate.net

Environmental and Biotransformation Research

Microbial Degradation Pathways and Metabolite Identification of Halogenated Benzonitriles in Model Systems

There is currently a lack of specific studies focusing on the microbial degradation pathways and the identification of metabolites for 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile. Research on structurally similar compounds, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), has identified pathways involving reductive dehalogenation and the transformation of the nitrile group. However, the influence of the tert-butyl group at the 5-position on microbial degradation of this compound has not been investigated.

Enzymatic Biotransformation Mechanisms Involved in the Chemical Compound's Fate

Detailed information on the specific enzymes and mechanisms involved in the biotransformation of this compound is not present in the current body of scientific literature. For other halogenated aromatic compounds, enzymes such as dehalogenases, hydroxylases, and nitrile hydratases play crucial roles in their breakdown. It is plausible that similar enzymatic processes could be involved in the transformation of this compound, but dedicated studies are required for confirmation.

Studies on the Environmental Persistence and Ecotoxicological Implications in Controlled Experimental Environments

Specific data regarding the environmental persistence, including half-life in soil and water, and the ecotoxicological effects of this compound on various organisms in controlled settings are not available. Ecotoxicity studies are essential for understanding the potential environmental impact of a chemical compound, and the absence of such data for this compound represents a significant knowledge gap.

Analytical Research Methodologies for the Chemical Compound

Advanced Chromatographic Techniques (HPLC, GC, UPLC) for Separation, Purity Assessment, and Degradation Product Analysis in Research

Advanced chromatographic techniques are fundamental in the analytical study of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile, enabling its separation from complex mixtures, the precise assessment of its purity, and the identification of potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. The presence of the nonpolar tert-butyl group and the polar hydroxyl and nitrile groups allows for effective separation. Purity assessment is achieved by quantifying the main compound peak area relative to the total area of all peaks in the chromatogram. Degradation studies can be performed by subjecting the compound to stress conditions (e.g., acid, base, heat, light) and monitoring the emergence of new peaks over time.

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for structurally similar compounds like 3-Bromo-4-hydroxybenzonitrile (B56826) can provide a foundational approach. sielc.com For instance, a reverse-phase method for 3-Bromo-4-hydroxybenzonitrile utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com The addition of the tert-butyl group in this compound would be expected to increase its retention time under similar RP-HPLC conditions due to enhanced hydrophobicity.

Table 1: Example HPLC Method for a Structurally Related Compound This interactive table outlines a typical reverse-phase HPLC method that could be adapted for this compound.

Parameter Condition
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV-Vis or Mass Spectrometry (MS)
Application Separation, Purity Assessment, Preparative Isolation

| Note | For MS compatibility, formic acid is substituted for phosphoric acid. sielc.com |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For this compound, derivatization of the polar hydroxyl group (e.g., through silylation) may be necessary to increase its volatility and prevent peak tailing. GC coupled with a Flame Ionization Detector (FID) is a powerful tool for purity assessment due to its high sensitivity and wide linear range. When coupled with a Mass Spectrometer (GC-MS), it can be used to identify impurities and degradation products by comparing their mass spectra to known libraries.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the column stationary phase (<2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. UPLC is exceptionally well-suited for analyzing complex reaction mixtures to resolve closely eluting impurities or for high-throughput screening. A UPLC method would allow for rapid purity checks and the detailed analysis of degradation pathways, providing higher-resolution data than conventional HPLC in a fraction of the time. sielc.com

High-Resolution Spectrometric Methods (HRMS, LC-MS/MS) for Trace Analysis and Metabolite Identification in Complex Research Matrices

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are indispensable for the structural elucidation, trace-level quantification, and metabolite identification of this compound in complex biological or environmental matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically <5 ppm error). This precision allows for the determination of the elemental composition of the parent compound and its metabolites, greatly narrowing down potential molecular formulas. For this compound (C₁₁H₁₂BrNO), the exact mass can be calculated and used to confirm its presence with high confidence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites. nih.govekb.eg After separation by LC, the parent compound is isolated in the mass spectrometer and fragmented to produce a unique fragmentation pattern (MS/MS spectrum). This spectrum serves as a structural fingerprint. In metabolic studies, researchers look for predicted mass shifts corresponding to common biotransformation reactions (e.g., oxidation, hydroxylation, glucuronidation, sulfation). researchgate.net For example, the metabolism of other phenolic antioxidants containing tert-butyl groups, such as butylated hydroxytoluene (BHT), often involves oxidation of the tert-butyl group to a hydroxyl or carboxylic acid functionality. researchgate.net A similar pathway could be hypothesized for this compound.

Table 2: Hypothetical Metabolites of this compound and Expected Mass Shifts in HRMS Analysis This interactive table shows potential biotransformations and the resulting changes in molecular weight, which can be detected by HRMS.

Biotransformation Reaction Chemical Change Change in Mass (Da) Expected Exact Mass of Metabolite (Monoisotopic)
Parent Compound C₁₁H₁₂BrNO N/A 253.0102
Hydroxylation Addition of -O +15.9949 269.0051
Oxidation of tert-butyl -C(CH₃)₃ → -C(CH₂)₂COOH +13.9792 266.9894
Glucuronidation Addition of C₆H₈O₆ +176.0321 429.0423

| Sulfation | Addition of SO₃ | +79.9568 | 332.9670 |

By searching for these specific mass shifts in samples from in vitro or in vivo studies, potential metabolites can be flagged. Their definitive identification is then confirmed by analyzing their MS/MS fragmentation patterns, which would show characteristic losses corresponding to the added functional group. nih.gov

Electrochemical Methods for Detection and Quantification in Research Settings

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like this compound. The presence of the phenolic hydroxyl group makes the molecule susceptible to oxidation, which forms the basis for its electrochemical detection.

While specific studies on this compound are limited, the extensive research on the electrochemical detection of other phenolic antioxidants, such as tert-butylhydroquinone (B1681946) (TBHQ), provides a strong framework for its analysis. mdpi.comresearchgate.netbohrium.com Techniques like Cyclic Voltammetry (CV) can be used to study the oxidation-reduction behavior of the compound at an electrode surface. A typical cyclic voltammogram would show an oxidation peak corresponding to the conversion of the hydroxyl group to a quinone-type species.

For quantitative analysis, Differential Pulse Voltammetry (DPV) is often preferred due to its higher sensitivity and better resolution compared to CV. researchgate.net In DPV, the peak current is directly proportional to the concentration of the analyte. By constructing a calibration curve from standards, the concentration of this compound in a sample can be determined.

The development of chemically modified electrodes (CMEs) can further enhance the sensitivity and selectivity of detection. Materials such as carbon nanotubes, graphene, metal oxides, and conductive polymers can be used to modify the electrode surface, increasing its surface area and catalytic activity towards the oxidation of the target analyte. researchgate.net This approach lowers the detection limit, often to micromolar (µM) or even nanomolar (nM) levels, making it suitable for trace analysis in various research settings.

Table 3: Typical Performance of Electrochemical Sensors for a Structurally Related Phenolic Antioxidant (TBHQ) This interactive table illustrates the analytical performance that could be expected from an electrochemical sensor developed for this compound, based on data for TBHQ.

Parameter Typical Performance Range Technique
Linear Range Low µM to high µM DPV, SWV
Limit of Detection (LOD) High nM to low µM DPV, SWV
Electrode Type Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE) CV, DPV
Common Modifiers Nanomaterials (e.g., metal oxides, carbon-based materials) N/A

| Application | Quantification in food, environmental, and biological samples | N/A |

Development of Novel Analytical Assays for Mechanistic Studies

Beyond standard chromatographic and spectrometric methods, the development of novel analytical assays is crucial for elucidating the specific biological and chemical mechanisms of this compound. Such assays are designed to probe its interactions with specific molecular targets or to monitor its effects within a biological system.

One area of development involves biosensor-based assays . These could utilize enzymes, antibodies, or receptors immobilized on a transducer (e.g., electrochemical or optical). For instance, if the compound is found to inhibit a particular enzyme, a biosensor could be designed where the enzyme's activity is monitored in the presence of the compound. A change in the sensor's signal would provide a real-time, quantitative measure of the compound's inhibitory effect, enabling detailed kinetic studies.

Cell-based assays incorporating fluorescent or luminescent reporter genes are another powerful tool. Cells could be engineered to express a reporter protein (like luciferase or Green Fluorescent Protein) under the control of a specific signaling pathway. If this compound interacts with this pathway, the resulting change in light output can be measured, providing a high-throughput method for studying its mechanism of action and identifying potential cellular targets.

Finally, the development of specialized LC-MS/MS assays for mechanistic studies could involve techniques like covalent adduct screening. If the compound or its metabolites are suspected of forming covalent bonds with proteins, samples can be analyzed to identify specific protein modifications. This involves searching for the characteristic mass of the compound added to specific amino acid residues on proteins, providing direct evidence of target engagement and helping to explain its biological activity or toxicity at a molecular level.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromo-4-hydroxybenzonitrile
Acetonitrile
Butylated Hydroxytoluene (BHT)
Formic Acid
Green Fluorescent Protein
Phosphoric Acid

Future Research Directions and Identified Research Gaps

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Future research into the synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile and its analogs should extend beyond traditional methods to embrace unconventional synthetic strategies and novel catalytic systems. While established routes for producing substituted benzonitriles exist, the exploration of greener, more efficient, and highly selective methodologies remains a critical goal. Research in this area could focus on:

C-H Activation: Direct functionalization of the benzene (B151609) ring through C-H activation could offer a more atom-economical approach to synthesizing substituted benzonitriles, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety for exothermic reactions, and facilitate scalable production.

Novel Catalysts: Investigating the utility of earth-abundant metal catalysts or organocatalysts could provide more sustainable and cost-effective alternatives to precious metal catalysts.

Photoredox Catalysis: Light-mediated synthetic methods could open up new reaction pathways for the construction of the benzonitrile (B105546) scaffold under mild conditions.

The development of such innovative synthetic methodologies would not only enhance the accessibility of this compound for further study but also contribute broadly to the field of organic synthesis.

Deeper Mechanistic Elucidation of Reactivity and Biological Interactions at the Molecular Level

A thorough understanding of the reactivity and biological interactions of this compound at the molecular level is paramount for predicting its behavior and designing new applications. Future investigations should aim to:

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its characteristic reactions will provide a quantitative understanding of its reactivity profile.

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques and X-ray crystallography can offer precise insights into its electronic structure and three-dimensional conformation, which are crucial for understanding its interactions with biological macromolecules.

Probe Development: The design and synthesis of molecular probes based on the this compound scaffold could be instrumental in identifying its cellular binding partners and elucidating its mechanism of action.

These fundamental studies will provide a solid foundation for interpreting its biological activity and for the rational design of new derivatives with tailored properties.

Identification of Novel Biological Targets and Phenotypes for Further Research Exploration

While the biological activities of some substituted benzonitriles are known, the specific biological targets and resulting phenotypes associated with this compound remain largely unexplored. The structural similarity to the herbicide bromoxynil (B128292), a photosystem II inhibitor, suggests a potential area of investigation. wikipedia.orgnih.gov Future research should focus on:

High-Throughput Screening: Unbiased screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

Phenotypic Screening: Cell-based phenotypic screening assays can identify compounds that induce a desired cellular response without prior knowledge of the specific molecular target.

Chemical Genetics: Utilizing this compound as a chemical tool to perturb biological systems can help to dissect complex cellular pathways.

The identification of novel biological targets will be a critical step in unlocking the therapeutic or agrochemical potential of this compound and its derivatives. For instance, analogues of the related compound bromoxynil have been synthesized and evaluated for their herbicidal activity, with some showing different weed control spectrums, potentially due to enhanced binding within the photosystem II binding pocket. nih.gov

Development of Advanced Computational Models for Predictive Research on Substituted Benzonitriles

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive compounds. For substituted benzonitriles like this compound, future computational efforts should include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity of these molecules with high accuracy. mdpi.com

Molecular Docking and Dynamics Simulations: These methods can predict the binding modes and affinities of substituted benzonitriles to their biological targets, guiding the design of more potent and selective analogs. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with biological activity, QSAR models can be developed to predict the activity of untested compounds, thereby prioritizing synthetic efforts.

The synergy between computational predictions and experimental validation will be crucial for the efficient exploration of the chemical space around the substituted benzonitrile scaffold.

Research AreaComputational TechniqueApplication
Electronic PropertiesDensity Functional Theory (DFT)Elucidate charge distribution and reactivity.
Target InteractionMolecular DockingPredict binding modes to biological targets.
Binding StabilityMolecular Dynamics (MD) SimulationsAssess the stability of ligand-protein complexes.
Predictive ModelingQuantitative Structure-Activity Relationship (QSAR)Forecast biological activity of new derivatives.

Integration of Multi-Omics Approaches in Biotransformation and Biological Activity Research

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is necessary. This involves the simultaneous analysis of various molecular layers within a biological system upon exposure to the compound. Future research in this domain should encompass:

Transcriptomics: Analyzing changes in gene expression to identify pathways affected by the compound.

Proteomics: Investigating alterations in protein levels and post-translational modifications to understand the functional consequences of gene expression changes.

Metabolomics: Profiling changes in endogenous metabolites to map the metabolic pathways perturbed by the compound. nih.gov

Genomics: Identifying genetic factors that may influence sensitivity or resistance to the compound's effects.

The biotransformation of related benzonitriles, such as bromoxynil, has been studied, revealing degradation into corresponding amides and benzoic acid analogs. nih.govresearchgate.netnih.gov A multi-omics approach could provide a more comprehensive picture of these metabolic processes and their downstream effects. By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action and its impact on cellular physiology, paving the way for a systems-level understanding of its biological activity. nih.govbmbreports.org

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and functional group protection strategies. For example, bromination of tert-butyl-substituted hydroxybenzonitrile precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine atom regioselectively. The tert-butyl group acts as a steric and electronic director, favoring substitution at the para position relative to the hydroxyl group. Yield optimization requires precise control of reaction time, solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of brominating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and functional groups. The hydroxyl proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the tert-butyl group shows a sharp singlet (~δ 1.3–1.5 ppm). Infrared (IR) spectroscopy identifies nitrile (C≡N stretch ~2220–2240 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups. Mass spectrometry (HRMS or EI-MS) confirms molecular weight and bromine isotopic patterns. X-ray crystallography, if feasible, provides definitive structural validation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar brominated benzonitriles recommend wearing nitrile gloves, lab coats, and eye protection. The compound may release toxic fumes (HCN, Br₂) under decomposition (e.g., high heat or strong acids). Work in a fume hood with proper ventilation. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of halogenated benzonitrile derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from variations in assay conditions or impurity profiles. Researchers should:
  • Perform purity validation using HPLC (>95%) and elemental analysis.
  • Standardize bioassays (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) across studies.
  • Conduct structure-activity relationship (SAR) studies to isolate the contributions of substituents (e.g., bromine’s electronegativity vs. tert-butyl’s hydrophobicity) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is governed by directing effects:
  • The hydroxyl group directs electrophiles to ortho/para positions, but steric hindrance from the tert-butyl group limits para substitution.
  • Bromine’s electron-withdrawing nature deactivates the ring, favoring meta substitution in subsequent reactions.
    Use Lewis acids (e.g., FeCl₃) to modulate electrophile reactivity and solvent systems (e.g., nitrobenzene) to stabilize transition states. Computational modeling (DFT) can predict preferred sites for functionalization .

Q. How can competing reaction pathways in the synthesis of this compound be analyzed and controlled?

  • Methodological Answer : Competing pathways (e.g., over-bromination or nitrile hydrolysis) are mitigated via:
  • Kinetic control : Short reaction times and low temperatures (−10°C) to favor the mono-brominated product.
  • Thermodynamic control : Reflux conditions to drive reversibility in equilibrium reactions.
    Monitor intermediates using TLC or in-situ FTIR. Quenching with aqueous sodium thiosulfate prevents residual bromine from causing side reactions .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability profiles for halogenated benzonitriles, and how should researchers address this?

  • Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) may stem from:
  • Sample purity : Trace solvents or moisture lower decomposition onset.
  • Analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters degradation kinetics.
    Standardize testing protocols (heating rate: 10°C/min, inert atmosphere) and cross-validate with differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.